molecular formula C21H17Cl2N3O3 B12488043 N-(3,5-dichlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide

N-(3,5-dichlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide

Cat. No.: B12488043
M. Wt: 430.3 g/mol
InChI Key: UXBLYQHXVULNTL-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of dichlorophenyl, nitro, and phenylethylamino groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in the presence of a solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which is then further reacted with nitro and phenylethylamino groups to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

N-(3,5-dichlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-(3,5-dichlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide is unique due to the presence of the nitro and phenylethylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17Cl2N3O3

Molecular Weight

430.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-5-nitro-2-(2-phenylethylamino)benzamide

InChI

InChI=1S/C21H17Cl2N3O3/c22-15-10-16(23)12-17(11-15)25-21(27)19-13-18(26(28)29)6-7-20(19)24-9-8-14-4-2-1-3-5-14/h1-7,10-13,24H,8-9H2,(H,25,27)

InChI Key

UXBLYQHXVULNTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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